molecular formula C12H26O2Si B177736 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol CAS No. 126931-29-1

4-((tert-Butyldimethylsilyl)oxy)cyclohexanol

Cat. No.: B177736
CAS No.: 126931-29-1
M. Wt: 230.42 g/mol
InChI Key: XGCCUZRKNCUVJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((tert-Butyldimethylsilyl)oxy)cyclohexanol (CAS: 126931-29-1, molecular formula: C₁₂H₂₆O₂Si) is a cyclohexanol derivative featuring a tert-butyldimethylsilyl (TBS) ether group at the 4-position of the cyclohexane ring . The TBS group serves as a robust protecting moiety for hydroxyl groups, enhancing stability under acidic, basic, and oxidative conditions during synthetic processes. This compound is a critical intermediate in pharmaceutical synthesis, exemplified by its role in the preparation of UNC2025, a Mer/Flt3 dual inhibitor, where it undergoes Suzuki-Miyaura cross-coupling followed by desilylation . Its structural versatility and stability make it indispensable in multi-step organic syntheses, particularly in nucleoside and steroid chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol typically involves the protection of cyclohexanol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Cyclohexanol+TBDMSCl+BaseThis compound+HCl\text{Cyclohexanol} + \text{TBDMSCl} + \text{Base} \rightarrow \text{this compound} + \text{HCl} Cyclohexanol+TBDMSCl+Base→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Deprotection of the TBDMS Group

The tert-butyldimethylsilyl (TBDMS) group is acid- and fluoride-labile, enabling selective deprotection under mild conditions to regenerate the free hydroxyl group.

Reagent Conditions Product Key Observations
TBAF (tetrabutylammonium fluoride)THF, 0°C, 30 min 4-(Hydroxymethyl)cyclohexanolRapid cleavage; compatible with acid-sensitive groups.
HCl in dioxaneRT, 1 h 4-(Hydroxymethyl)cyclohexanolAcidic conditions selectively remove TBDMS without affecting esters or ketones.
Acetic acid/TBAFTHF, 0°C 4-(Phenoxymethyl)cyclohexanolMild conditions preserve adjacent functional groups.

Mechanism : Fluoride ions (e.g., from TBAF) attack the silicon atom, breaking the Si–O bond and releasing the protected alcohol .

Tosylation of the Hydroxyl Group

The free hydroxyl group undergoes tosylation to form a sulfonate ester, enhancing its leaving-group ability for nucleophilic substitutions.

Reagent Conditions Product Yield
Ts-Cl, DMAP, DIPEADCM, RT, 24 h (4-((TBDMS)oxy)cyclohexyl)methyl tosylate68%

Application : The tosylate intermediate participates in SN2 reactions, such as displacement with pyrazole derivatives to form functionalized cyclohexanes .

Oxidation to Cyclohexanone

The hydroxyl group can be oxidized to a ketone, though direct oxidation of TBS-protected alcohols typically requires prior deprotection.

Reagent Conditions Product Notes
Dess-Martin periodinaneCH₂Cl₂, RT 4-(TBDMS-oxy)cyclohexanoneRequires activated oxidizing agents.

Note : The TBDMS group remains stable during oxidation, as evidenced by the synthesis of 4-(tert-butyldimethylsilyloxy)cyclohexanone .

Radical Reactions

The TBDMS group exhibits stability under radical conditions, enabling selective transformations.

Reaction Conditions Product Reference
Tin-mediated radical cyclizationBenzene, AIBN, reflux β-Stannylenamine derivativesTBDMS group inert to radical intermediates.

Application : Used in the synthesis of Lycopodium alkaloids, where the silyl ether remains intact during radical cyclization .

Coupling Reactions

The compound serves as a building block in cross-coupling reactions.

Reaction Conditions Product Yield
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O Biaryl-substituted cyclohexanol72%

Key Insight : The TBDMS group does not interfere with palladium catalysts, allowing selective functionalization of halogenated partners .

Comparative Reactivity with Analogues

The TBDMS group imparts distinct stability compared to other silyl ethers:

Compound Base Stability Acid Stability
4-(Trimethylsilyl)cyclohexanolLowLow
4-(TBDMS)cyclohexanolHighModerate
4-(Triphenylsilyl)cyclohexanolModerateHigh

The TBDMS group’s steric bulk enhances resistance to hydrolysis under basic conditions .

Scientific Research Applications

Organic Synthesis

Protecting Group Utility
One of the primary applications of 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol is its role as a protecting group for alcohols in organic synthesis. The TBDMS group effectively shields the hydroxyl group from unwanted reactions, enabling selective modifications of other functional groups within complex molecules. This property is particularly beneficial in multi-step synthetic routes where multiple functional groups are present.

Regioselectivity in Reactions
The presence of the TBDMS group can influence the regioselectivity of reactions. By selectively protecting one hydroxyl group in molecules with multiple alcohols, chemists can target unprotected sites for further modifications. This strategy is crucial in the synthesis of complex organic compounds with specific functionalities .

Biological Applications

Synthesis of Bioactive Molecules
In biological research, this compound is employed in the synthesis of biologically active molecules. The compound's stability under various reaction conditions makes it suitable for creating complex structures necessary for pharmacological studies. For example, derivatives of this compound have been explored as intermediates in the development of potential therapeutic agents.

Glycobiology
In synthetic glycobiology, this compound serves as a versatile reagent for producing complex carbohydrates. The ability to protect hydroxyl groups allows for the selective functionalization of carbohydrate structures, which is essential for studying their biological roles and developing new glycosylated drugs .

Medicinal Chemistry

Pharmaceutical Intermediates
this compound is utilized in preparing pharmaceutical intermediates. Its derivatives are investigated for potential applications in drug delivery systems and as precursors for bioactive compounds. The compound's stability and protective properties facilitate the synthesis of complex medicinal agents .

Potential Therapeutic Applications
While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit notable biological properties. Research suggests that derivatives may have potential applications in treating various conditions due to their ability to form stable complexes with biological targets.

Industrial Applications

Production of Fine Chemicals
In industrial settings, this compound is used in the production of fine chemicals and advanced materials. Its protective properties enhance the efficiency of chemical processes, making it valuable in manufacturing specialty chemicals that require precise control over chemical reactivity.

Case Studies and Research Findings

Study/ResearchFocusFindings
Organic Synthesis StudyMulti-step SynthesisDemonstrated effective use of TBDMS as a protecting group, allowing selective modifications without affecting hydroxyl groups .
Glycobiology ResearchCarbohydrate SynthesisUtilized TBDMS-cyclohexanol for selective protection in synthesizing complex carbohydrates essential for biological studies.
Medicinal Chemistry InvestigationDrug DevelopmentExplored derivatives as intermediates for potential therapeutic agents; stability under reaction conditions noted as advantageous.

Mechanism of Action

The primary function of 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol is to protect the hydroxyl group of cyclohexanol during chemical reactions. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. The protection is stable under a wide range of conditions, but can be selectively removed when needed, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol and analogous compounds:

Table 1: Comparative Overview of Key Compounds

Compound Name Molecular Formula CAS Number Key Features Applications/Reactivity References
This compound C₁₂H₂₆O₂Si 126931-29-1 TBS-protected hydroxyl; lipophilic Intermediate in drug synthesis (e.g., UNC2025)
cis-4-tert-Butylcyclohexanol C₁₀H₂₀O 98-52-2 Free hydroxyl; axial/equatorial isomerism Food additive; oxidation to cyclohexanone
trans-4-tert-Butylcyclohexanol C₁₀H₂₀O 21862-63-5 Trans-configuration; steric hindrance Stereochemical studies; catalytic hydrogenation
4-(trans-4-Pentylcyclohexyl)cyclohexanone C₁₇H₂₈O 84868-02-0 Ketone functionality; trans-substituents Lab-scale research; liquid crystal precursors
4-((tert-Butyldimethylsilyl)oxy)cyclohex-2-enone C₁₂H₂₂O₂Si 119414-47-0 Conjugated enone; TBS-protected Michael addition substrates; electrophilic traps

Key Comparisons:

Functional Group Reactivity: The TBS group in this compound renders the hydroxyl inert, enabling its use in reactions requiring orthogonal protection (e.g., cross-coupling in ) . In contrast, the free hydroxyl in 4-tert-butylcyclohexanol isomers participates directly in oxidation (to cyclohexanone) and hydrogen-bonding interactions . The enone system in 4-((tert-Butyldimethylsilyl)oxy)cyclohex-2-enone facilitates conjugate additions, unlike the saturated cyclohexanol backbone of the parent compound .

Stereochemical Effects: The cis and trans isomers of 4-tert-butylcyclohexanol exhibit distinct physical properties (e.g., melting points) and reactivity. For instance, the cis isomer’s axial hydroxyl group in 4-tert-butylcyclohexanol leads to faster oxidation rates compared to the trans isomer .

Applications: Pharmaceutical Intermediates: The TBS-protected compound is pivotal in synthesizing complex molecules like UNC2025 , whereas 4-tert-butylcyclohexanol derivatives are used in food additives . Material Science: 4-(trans-4-Pentylcyclohexyl)cyclohexanone is explored in liquid crystal research due to its rigid, trans-configured structure .

Synthetic Utility: The TBS group’s stability allows sequential deprotection strategies, as seen in nucleoside synthesis () . Conversely, 4-hydroxycyclohexanone derivatives are precursors for spirocyclic compounds and steroids .

Research Findings and Data

  • Stereoselective Synthesis: The cis isomer of 4-tert-butylcyclohexanol is synthesized via iridium-catalyzed hydrogenation of 4-tert-butylcyclohexanone, achieving >90% selectivity .
  • Oxidation Studies: Oxidation of 4-tert-butylcyclohexanol with m-CPBA yields 4-tert-butylcyclohexanone (65% conversion) and lactone byproducts, highlighting the hydroxyl group’s reactivity .
  • Protection-Deprotection Strategies: In UNC2025 synthesis, the TBS group in this compound is retained during cross-coupling but removed under mild acidic conditions post-reaction .

Biological Activity

4-((tert-Butyldimethylsilyl)oxy)cyclohexanol, commonly referred to as TBS-cyclohexanol, is an organosilicon compound characterized by the presence of a tert-butyldimethylsilyl (TBS) protecting group attached to a cyclohexanol backbone. Its molecular formula is C₁₂H₂₆O₂Si, with a molecular weight of 258.42 g/mol. This compound is primarily utilized in organic synthesis for the selective protection of hydroxyl groups, which is crucial for multi-step syntheses and the modification of complex biomolecules.

The TBS group provides stability and enhances the reactivity of the hydroxyl group in various chemical reactions. The compound can be synthesized through several methods, including:

  • Direct silylation of cyclohexanol using tert-butyldimethylsilyl chloride in the presence of a base.
  • Oxidation of TBS-cyclohexanol to yield 4-((tert-butyldimethylsilyl)oxy)cyclohexanone, which demonstrates its versatility as a precursor in synthetic pathways.

Biological Activity

While specific biological activities of this compound are not extensively documented, compounds with similar structures have shown notable biological properties. The presence of the hydroxyl group suggests potential interactions with biological targets, which could lead to various applications in medicinal chemistry.

Potential Applications

  • Medicinal Chemistry : The compound serves as an intermediate for synthesizing biologically active molecules, potentially contributing to drug development.
  • Biomolecular Modification : It is utilized in the modification of carbohydrates and peptides, allowing for further functionalization or analysis without compromising molecular integrity.

Case Studies and Research Findings

Several studies have explored compounds related to TBS-cyclohexanol that exhibit significant biological activities:

  • Antimicrobial Properties : Similar compounds have been investigated for their antimicrobial effects, suggesting that TBS-cyclohexanol may also possess such properties due to its structural features.
  • Anticancer Activity : Research indicates that structurally analogous compounds can interact with cancer cell pathways, providing a basis for further investigation into TBS-cyclohexanol's potential anticancer applications.

Comparative Analysis

Compound NameStructureUnique Features
4-(tert-Butyldimethylsilyloxy)cyclohexanoneC₁₂H₂₄O₂SiContains a carbonyl group instead of an alcohol
4-HydroxycyclohexanolC₆H₁₄O₂Lacks the silyl protecting group
CyclohexanolC₆H₁₂OSimplest form without any silylation

The unique presence of the TBS group enhances both stability and reactivity, making this compound particularly valuable in synthetic organic chemistry.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-((tert-butyldimethylsilyl)oxy)cyclohexanol to improve yield and purity?

  • Methodology : Employ protective group strategies, such as using tert-butyldimethylsilyl (TBDMS) ethers to shield the hydroxyl group during synthesis. Monitor reaction progress via thin-layer chromatography (TLC) and optimize conditions (e.g., solvent, temperature, catalyst) using factorial design experiments . For purification, use column chromatography with gradient elution to separate stereoisomers or byproducts. Reference IR spectroscopy (e.g., sharp O-H stretches at ~3600 cm⁻¹ for unprotected alcohols vs. absence after silylation) to confirm successful protection .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) to assign stereochemistry and verify substituent positions. For example, compare coupling constants in cyclohexanol derivatives to distinguish axial/equatorial conformers . Mass spectrometry (MS) confirms molecular weight, while gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts. Infrared (IR) spectroscopy detects functional groups, such as the TBDMS-O stretch at ~1250 cm⁻¹ .

Q. How does the TBDMS group influence the reactivity of the cyclohexanol scaffold in downstream reactions?

  • Methodology : The TBDMS group sterically hinders nucleophilic attack on the protected oxygen, enabling selective functionalization at other positions. For example, in oxidation reactions, the TBDMS-protected alcohol remains inert, allowing ketone formation at adjacent carbons. Compare unprotected analogs (e.g., 4-tert-butylcyclohexanol) to demonstrate enhanced regioselectivity in alkylation or acylation reactions .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

  • Methodology : Utilize stereoselective catalysts (e.g., chiral Lewis acids) or leverage conformational biases of the cyclohexane ring. For cis/trans isomerism, analyze energy differences between axial and equatorial TBDMS groups using density functional theory (DFT) calculations . Experimentally, employ low-temperature NMR to "freeze" ring-flipping and observe distinct diastereomeric peaks .

Q. What computational tools are effective in predicting reaction pathways for modifying the TBDMS-protected cyclohexanol core?

  • Methodology : Implement quantum chemical calculations (e.g., Gaussian, ORCA) to model transition states and identify energetically favorable pathways. For example, simulate the activation energy for silyl ether cleavage under acidic vs. fluoride-based conditions. Pair computational data with high-throughput screening to validate predictions, as demonstrated in ICReDD’s integrated computational-experimental workflows .

Q. How should researchers address contradictions in reported reaction yields for TBDMS-protected cyclohexanol derivatives?

  • Methodology : Conduct reproducibility studies by varying parameters like moisture levels (critical for silylation) or catalyst purity. Compare literature protocols (e.g., Eliel’s method for cis/trans isomer synthesis ) with controlled replicates. Use statistical tools (e.g., ANOVA) to identify significant variables. If discrepancies persist, propose mechanistic hypotheses (e.g., hidden intermediates) and validate via in-situ IR or MS monitoring .

Q. What strategies mitigate side reactions during deprotection of the TBDMS group in complex systems?

  • Methodology : Use fluoride-based reagents (e.g., TBAF) in anhydrous conditions to avoid competing acid-catalyzed rearrangements. For acid-sensitive substrates, employ buffered deprotection (e.g., AcOH/THF/H₂O) to minimize side reactions. Monitor by LC-MS to detect premature deprotection or oligomerization. Cross-reference safety data for handling hazardous byproducts (e.g., HF generation) .

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h10-11,13H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCCUZRKNCUVJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339210, DTXSID301190980
Record name 4-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301190980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126931-29-1, 103202-63-7
Record name 4-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301190980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1,4-cyclohexanediol (5 g, 43 mmol), imidazole (2.92 g, 43 mmol) and NEt3 (7 mL) in CH2Cl2 (100 mL) cooled in an ice bath was added tert-butyldimethylsilyl chloride (6.47 g, 43 mmol). The mixture was stirred at room temperature overnight. Water was added and the organic phase was separated. The aqueous layer was extracted with EtOAc. The combined organic phase was dried over MgSO4 and concentrated. Chromatography on silica gel eluting with 3:1 EtOAc/hexanes provided the title compound (4.2 g, 42%) as an oil. MS calculated (M+H)+ 231. found 231.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.47 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1,4-cyclohexandiol (cis: trans=ca. 1:1, 25.0 g) and t-butylchlorodimethylsilane (32.4 g) in dimethylformamide (150 ml) was added slowly and dropwise a solution of triethylamine 21.8 g) and 4-(dimethylamino)pyridine (1.05 g) in dimethylformamide (50 ml) at 0° C. After stirring for one hour, to the reaction mixture were added water and ether. The ether layer was separated, washed with water and saturated aqueous sodium chloride and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the resulting residue was purified by column chromatography (support; silica gel, 300 g, developing agent; ethyl acetate : hexane=1:5) to obtain the object compound (17.8 g) as a mixture of cis and trans isomers (ca. 1:1).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.05 g
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.